Xestoaminol C, chemically known as (2S, 3R)-2-amino-3-tetradecanol, is a naturally occurring metabolite isolated from marine organisms, specifically the sponge species Xestospongia. This compound has garnered attention due to its unique structural features and potential biological activities. It belongs to the class of amino alcohols, which are characterized by the presence of both amino and hydroxyl functional groups.
Xestoaminol C is derived from marine sponges, particularly those belonging to the genus Xestospongia. The sponge Xestospongia sp. has been identified as a significant source of this compound, contributing to its classification as a marine natural product. This compound is categorized under amino alcohols, which are important in various biological processes and have applications in pharmaceuticals and medicinal chemistry.
The synthesis of Xestoaminol C has been achieved through several methods, highlighting its synthetic versatility. One notable approach involves diastereoselective aminohydroxylation of tert-butyl crotonate, which utilizes a conjugate addition reaction with lithium (S)-N-benzyl-N-(α-methylbenzyl)amide. This method provides a framework for generating the desired stereochemistry essential for the biological activity of Xestoaminol C.
The synthetic route typically includes:
Xestoaminol C has a specific stereochemical configuration characterized by its two chiral centers at positions 2 and 3. The molecular structure can be represented as follows:
The structural analysis reveals that Xestoaminol C features a long hydrocarbon chain with an amino group and a hydroxyl group, contributing to its amphiphilic nature.
Xestoaminol C participates in various chemical reactions typical for amino alcohols. These reactions include:
The reactivity of Xestoaminol C is influenced by its functional groups, enabling it to act as both a nucleophile and electrophile in synthetic applications.
The mechanism of action for Xestoaminol C primarily revolves around its biological activity in cancer cell lines. Studies have shown that this compound exhibits antiproliferative effects against various cancer cell types, including A-549 lung cancer cells and Jurkat T cells.
Research indicates that Xestoaminol C may disrupt cellular processes involved in proliferation and survival, possibly through:
Data from antiproliferative assays demonstrate significant reductions in cell viability upon treatment with Xestoaminol C.
Relevant analyses include:
Xestoaminol C has significant potential in scientific research and medicinal applications:
The discovery of xestoaminol C derivatives traces to bioassay-guided fractionation of the New Zealand brown alga Xiphophora chondrophylla in 2014. Researchers isolated 3-epi-xestoaminol C (C₁₈H₃₉NO₂), marking the first report of a 1-deoxysphingoid from Ochrophyta (brown algae). Structural characterization employed NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and mass spectrometry, confirming a 16-carbon alkyl chain with a terminal hydroxyl and a vicinal amino alcohol motif. Absolute configuration was determined via Mosher ester analysis and comparative optical rotation data, establishing the 3S stereochemistry in the natural isolate [2].
Nomenclature evolved from early structural assignments:
Table 1: Structural Characteristics of 3-epi-Xestoaminol C
Property | Characterization Data |
---|---|
Molecular Formula | C₁₈H₃₉NO₂ |
IUPAC Name | (3S)-3-Aminohexadecane-1,16-diol |
Core Skeleton | 1-Deoxysphingoid base (16-carbon chain) |
Key Functional Groups | Primary amines (C3), terminal hydroxyls (C1, C16) |
Absolute Configuration | 3S |
Biosynthetic Origin | Xiphophora chondrophylla (brown alga) |
As a 1-deoxysphingoid, xestoaminol C bypasses canonical sphingolipid biosynthesis. Unlike sphinganine (dihydrosphingosine)—synthesized via serine palmitoyltransferase (SPT)-mediated condensation of serine and palmitoyl-CoA—1-deoxysphingoids form through SPT promiscuity. When alanine substitutes serine, the reaction yields 1-deoxysphinganine, a metabolic precursor to compounds like xestoaminol C [1]. Marine algae likely employ analogous pathways, incorporating C₁₆ fatty acyl units and retaining the C3S configuration via conserved reductase stereoselectivity [2] [6].
Ecologically, xestoaminol C contributes to algal chemical defense:
Table 2: Bioactivity Profile of 3-epi-Xestoaminol C
Bioassay System | Activity | Potency |
---|---|---|
Mycobacterium tuberculosis | Growth inhibition (H37Rv strain) | MIC: 15 μg/mL |
Murine breast cancer (4T1) | Cytotoxicity | IC₅₀: 8.2 μM |
Human colon cancer (HT29) | Cytotoxicity | IC₅₀: 11.7 μM |
Saccharomyces cerevisiae | Chemical genomic profiling (mechanism) | Altered ergosterol biosynthesis |
Yeast chemical genomics implicated disrupted sterol metabolism as a potential mode of action, highlighting interactions with eukaryotic membrane systems [2].
The C3 amino group and adjacent stereocenter in xestoaminol C present formidable synthetic challenges. Traditional sphingoid syntheses (e.g., dihydrosphingosine) rely on:
For 1-deoxysphingoids like xestoaminol C, the absence of the C1-OH eliminates chelation-assisted control, necessitating innovative approaches:
Recent advances draw inspiration from terpene synthesis, where cationic polycyclization cascades build complexity from linear precursors—a strategy potentially applicable to sphingoid backbones [8]. Synthetic accessibility remains critical for:
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